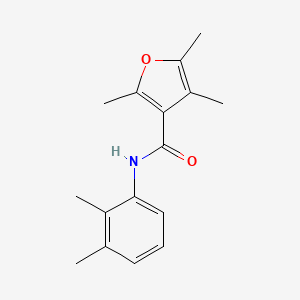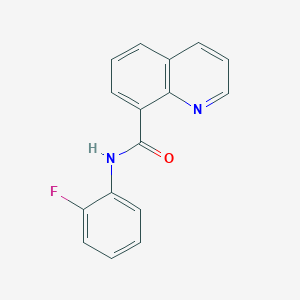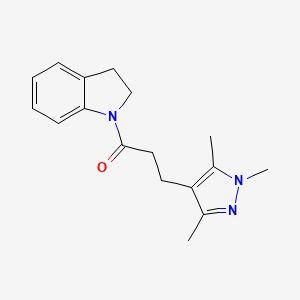
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione, also known as E-NAP, is a pyrimidine derivative that has been widely used in scientific research. This compound has been found to possess several interesting biological properties, including antitumor, anti-inflammatory, and antiviral activities.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are known to be involved in various pathological conditions, including cancer and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione in lab experiments is its broad range of biological activities. This compound has been found to possess antitumor, anti-inflammatory, and antiviral activities, making it a useful compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the molecular targets of this compound and the elucidation of its mechanism of action. In addition, further studies could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, this compound is a pyrimidine derivative that has been found to possess several interesting biological properties, including antitumor, anti-inflammatory, and antiviral activities. The synthesis of this compound can be achieved by several methods, and it has been extensively studied for its biological activities. This compound exerts its biological activities by inhibiting various enzymes and signaling pathways, and it has several biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has limitations, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione can be achieved by several methods. One of the most common methods involves the reaction of ethyl acetoacetate with 1-naphthaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with urea and acetic anhydride to yield this compound. Another method involves the reaction of ethyl acetoacetate with 1-naphthaldehyde in the presence of sodium ethoxide and ammonium acetate. The product is then treated with urea and acetic anhydride to yield this compound.
Scientific Research Applications
1-Ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione has been extensively studied for its biological activities. It has been found to possess antitumor activity against various types of cancer cells, including breast, lung, and liver cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
properties
IUPAC Name |
1-ethyl-3-(naphthalen-1-ylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-18-11-10-16(20)19(17(18)21)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBJIGXIWWHHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

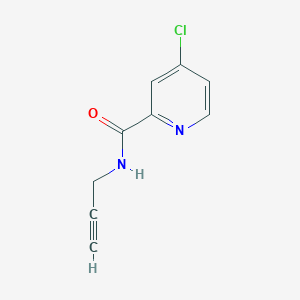
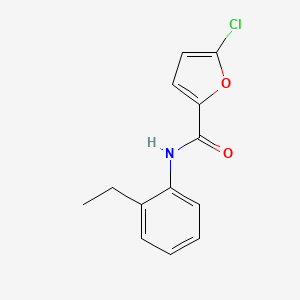
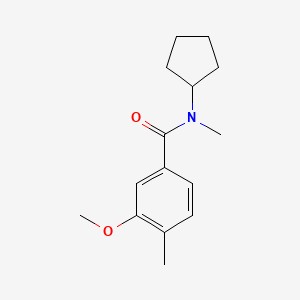
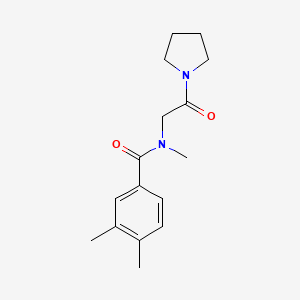
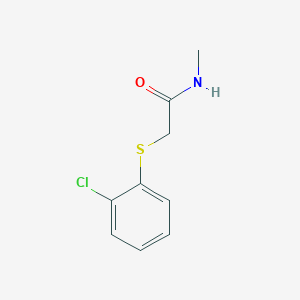
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
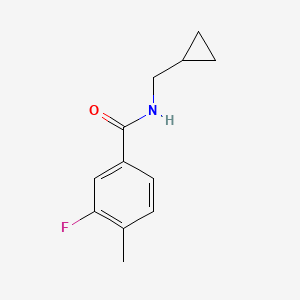
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)

![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
